molecular formula C31H30N4OS B11080088 N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11080088
M. Wt: 506.7 g/mol
InChI Key: ZKRUQHZLRRTJNO-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” typically involves multi-step organic reactions. The starting materials often include substituted anilines and phenols, which undergo a series of reactions such as cyclization, alkylation, and thiolation. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its structural features may enable interactions with specific biological targets, making it a valuable tool for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases and conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers, coatings, and electronic devices. Its unique properties can contribute to the enhancement of material performance and functionality.

Mechanism of Action

The mechanism of action of “N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide” include other triazacyclopenta[cd]azulenes with different substituents on the aromatic rings. Examples include:

  • N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
  • N-(2-bromophenyl)-4-(4-ethylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents and structural features

Properties

Molecular Formula

C31H30N4OS

Molecular Weight

506.7 g/mol

IUPAC Name

N-(2-methylphenyl)-6-(4-methylphenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H30N4OS/c1-21-15-17-23(18-16-21)28-25-13-8-9-19-34-27(20-36-24-11-4-3-5-12-24)33-35(31(25)34)29(28)30(37)32-26-14-7-6-10-22(26)2/h3-7,10-12,14-18H,8-9,13,19-20H2,1-2H3,(H,32,37)

InChI Key

ZKRUQHZLRRTJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)COC5=CC=CC=C5)C(=S)NC6=CC=CC=C6C

Origin of Product

United States

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